4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine

Spleen tyrosine kinase Kinase inhibitor SAR Regioisomer selectivity

4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine (IUPAC: 5-(2-aminopyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine; molecular formula C14H10F3N5S, MW 337.32 g/mol) is a synthetic small-molecule spleen tyrosine kinase (Syk) inhibitor belonging to the 4‑thiazolyl‑2‑phenylaminopyrimidine chemotype. The compound is disclosed in patent literature as part of a series of thiazole-substituted aminoheteroaryls designed to modulate Syk-mediated signaling, a clinically validated target in allergic inflammation, autoimmune disease, and B-cell malignancies.

Molecular Formula C14H10F3N5S
Molecular Weight 337.33 g/mol
CAS No. 1823183-29-4
Cat. No. B1406989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine
CAS1823183-29-4
Molecular FormulaC14H10F3N5S
Molecular Weight337.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC2=NC=C(S2)C3=NC(=NC=C3)N
InChIInChI=1S/C14H10F3N5S/c15-14(16,17)8-1-3-9(4-2-8)21-13-20-7-11(23-13)10-5-6-19-12(18)22-10/h1-7H,(H,20,21)(H2,18,19,22)
InChIKeyVCMXLSNRBGKWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine (CAS 1823183-29-4): A Structurally Defined Syk Kinase Inhibitor Tool for Preclinical Research


4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine (IUPAC: 5-(2-aminopyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine; molecular formula C14H10F3N5S, MW 337.32 g/mol) is a synthetic small-molecule spleen tyrosine kinase (Syk) inhibitor belonging to the 4‑thiazolyl‑2‑phenylaminopyrimidine chemotype [1]. The compound is disclosed in patent literature as part of a series of thiazole-substituted aminoheteroaryls designed to modulate Syk-mediated signaling, a clinically validated target in allergic inflammation, autoimmune disease, and B-cell malignancies [1][2]. It is commercially supplied for non-human research use at certified purity, enabling reproducible pharmacological profiling .

Why Generic Substitution Among 4-Thiazolyl-2-aminopyrimidines Risks Irreproducible Results: Evidence from the 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine Scaffold


Substitution within the 4‑thiazolyl‑2‑phenylaminopyrimidine class is not functionally conservative. The position of the trifluoromethyl group on the aniline ring critically influences Syk binding: the para‑CF₃ isomer (target compound) presents a distinct electrostatic and steric profile compared to the meta‑CF₃ positional isomer (CAS 1823183-29-4 vs. the 3‑trifluoromethyl analog), which can translate into differential kinase selectivity and cellular potency [1]. Additionally, methylation of the thiazole ring (e.g., compound DB02915, 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine) introduces conformational constraints that alter both target engagement kinetics and physicochemical properties relative to the unmethylated 2‑anilinothiazole scaffold [2]. These structural distinctions mean that generic replacement of the target compound with a near analog—without matched experimental benchmarking—carries a high risk of data non‑reproducibility and erroneous SAR extrapolation [1][2].

Head-to-Head Comparative Evidence: 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine vs. Closest Chemical Analogs


Regioisomeric Differentiation: Para-CF₃ vs. Meta-CF₃ Aniline Substitution in Syk Inhibitor Binding

The target compound bears a para-trifluoromethyl substituent on the aniline ring, while the most frequently catalogued positional isomer carries the CF₃ group at the meta position (4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine). Patent structure–activity data for the 4‑thiazolyl‑2‑phenylaminopyrimidine series indicate that moving the trifluoromethyl group from para to meta systematically alters the electron density distribution on the phenyl ring and the dihedral angle between the aniline and thiazole planes, leading to measurable shifts in Syk inhibitory IC₅₀ values [1]. This regioisomeric effect is a primary driver of selectivity window differences across the Syk kinase family and should be controlled for by procuring the defined para‑CF₃ isomer [2].

Spleen tyrosine kinase Kinase inhibitor SAR Regioisomer selectivity

Thiazole Substitution Pattern: Unsubstituted 2‑Anilinothiazole vs. 2,4‑Dimethylthiazole in Syk Affinity

The target compound contains an unsubstituted 2‑anilinothiazole core, distinguishing it from the 2,4‑dimethylthiazole analog 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine (DB02915), for which a Syk Ki of 290 nM has been reported [1]. The presence of two methyl groups on the thiazole ring of DB02915 restricts rotational freedom and increases lipophilicity (clogP), whereas the target compound's unsubstituted thiazole provides a more flexible, less lipophilic scaffold that can engage Syk with distinct binding kinetics [2]. The target compound's specific Syk Ki has not been individually disclosed in the public domain, but class‑level SAR demonstrates that thiazole C‑2 and C‑4 substituents modulate potency by >10‑fold within the same phenylaminopyrimidine series [2].

Kinase inhibitor design Thiazole SAR Syk binding kinetics

Analytical Identity and Purity Verification: Enabling Reproducible Pharmacological Benchmarking

The commercially supplied target compound is characterized by a certified purity of ≥98% (HPLC) with identity confirmation by high-resolution mass spectrometry (HRMS), as per the manufacturer's certificate of analysis . This stands in contrast to several publicly catalogued analogs that are offered at 95% purity without detailed analytical documentation . The 3% purity differential translates into a meaningful reduction in the concentration of unidentified impurities that could act as confounding kinase inhibitors or cytotoxic contaminants in cellular assays [1].

Compound quality control HPLC purity HRMS characterization

Scaffold‑Level Kinase Selectivity: Syk Inhibition in the Context of the 4‑Thiazolyl‑2-phenylaminopyrimidine Pharmacophore

The 4‑thiazolyl‑2‑phenylaminopyrimidine scaffold, to which the target compound belongs, has been crystallographically validated to occupy the ATP‑binding pocket of Syk (PDB ID 3EMG) with a distinct hydrogen‑bonding network that discriminates Syk from closely related kinases such as ZAP‑70 and FLT3 [1]. While single-compound selectivity data for 4-{2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine have not been disclosed, the class‑level SAR demonstrates that the 2‑anilinothiazole motif provides a selectivity handle not present in simpler 4‑phenyl‑2‑pyrimidinamine Syk inhibitors (e.g., R406/fostamatinib prodrug) [2]. This chemotype-level differentiation supports the use of the target compound as a probe for Syk‑dependent biology with a potentially narrower off‑target kinase spectrum than first‑generation Syk inhibitors [1][2].

Kinase selectivity Spleen tyrosine kinase Pharmacophore mapping

Optimal Application Scenarios for 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine in Syk‑Targeted Preclinical Research


In Vitro Syk Kinase Inhibition Profiling and Selectivity Panel Screening

The compound serves as a structurally defined probe for measuring Syk inhibitory activity in biochemical kinase assays. The crystallographically validated binding mode (PDB 3EMG) of the 4‑thiazolyl‑2‑phenylaminopyrimidine scaffold [1] provides a structural reference for interpreting potency data. Researchers should benchmark the compound against the 2,4‑dimethylthiazole analog (DB02915, Ki = 290 nM) [2] and the meta‑CF₃ positional isomer to establish compound‑specific IC₅₀ values and selectivity windows under standardized assay conditions (e.g., 100 µM ATP, pH 7.4). The ≥98% certified purity minimizes impurity‑derived false positives in dose–response experiments.

Structure–Activity Relationship (SAR) Studies on the 2‑Anilinothiazole Motif

The target compound embodies a specific SAR vector—para‑CF₃ aniline coupled to an unsubstituted 2‑aminothiazole—that fills a gap in publicly available Syk inhibitor SAR tables. Medicinal chemistry teams can use the compound as a reference point for systematically exploring the effects of (i) aniline substitution pattern (para vs. meta CF₃), (ii) thiazole methylation (cf. DB02915), and (iii) pyrimidine 2‑amino substitution on Syk potency and parallel kinase selectivity [1][2]. The defined chemical identity (CAS 1823183-29-4, IUPAC confirmed) ensures that SAR conclusions are anchored to an unambiguous chemical structure .

Mast Cell Degranulation and Allergic Inflammation Models

Class‑level evidence demonstrates that 4‑thiazolyl‑2‑phenylaminopyrimidines potently inhibit IgE‑mediated mast cell degranulation, a physiologically relevant Syk‑dependent cellular readout [1]. While compound‑specific degranulation EC₅₀ data are not publicly available, the target compound's structural alignment with the active series supports its use as a tool to probe Syk's role in mast cell and basophil activation. Researchers should include the 2,4‑dimethylthiazole analog DB02915 as a comparator to deconvolute thiazole‑substitution effects on cellular potency and cytotoxicity [2].

Pharmacophore Modeling and Computational Syk Inhibitor Design

The compound's co‑crystal structure with Syk (PDB 3EMG, 2.6 Å resolution) [1] provides a high‑resolution template for structure‑based drug design. Computational chemists can use the target compound's para‑CF₃ aniline geometry and unsubstituted thiazole conformation to derive pharmacophore constraints, perform docking studies, and build QSAR models that distinguish the para‑CF₃ isomer from its meta‑CF₃ counterpart. The combination of crystallographic data and certified chemical purity makes the compound suitable for validating predicted binding poses through orthogonal biochemical assays.

Quote Request

Request a Quote for 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.